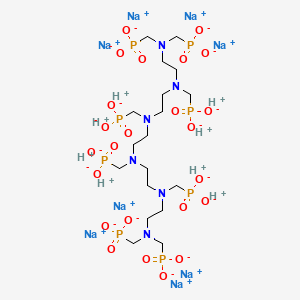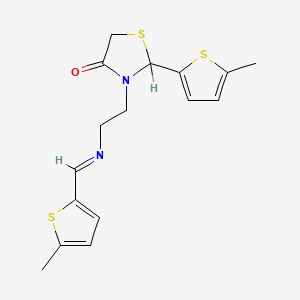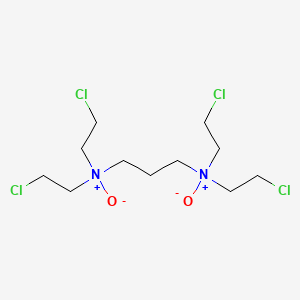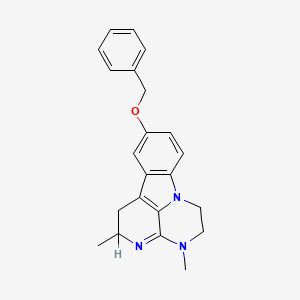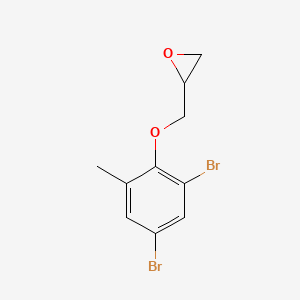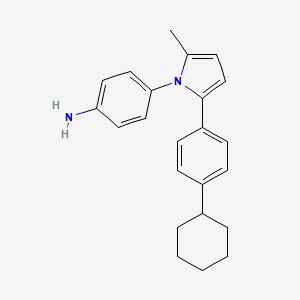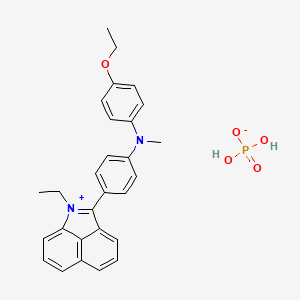
2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylhexyl group, a dimethylaminoethoxy carbonyl group, and a methylphenyl carbamate group. Its chemical properties make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethanol with a suitable carbonyl compound to form the 2-(dimethylamino)ethoxy carbonyl intermediate.
Coupling Reaction: This intermediate is then coupled with 4-methylphenyl isocyanate under controlled conditions to form the desired carbamate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can interact with biological molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexyl 4-(dimethylamino)benzoate: Known for its use in sunscreens due to its UV-absorbing properties.
2-Ethylhexyl 4-(dimethylamino)phenylcarbamate: Similar structure but different functional groups, leading to varied applications.
Uniqueness
2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
68227-45-2 |
|---|---|
Fórmula molecular |
C21H35N3O4 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-ethylhexyl N-[3-[2-(dimethylamino)ethoxycarbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C21H35N3O4/c1-6-8-9-17(7-2)15-28-20(25)22-18-11-10-16(3)19(14-18)23-21(26)27-13-12-24(4)5/h10-11,14,17H,6-9,12-13,15H2,1-5H3,(H,22,25)(H,23,26) |
Clave InChI |
YWXZEPDONGEMEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



